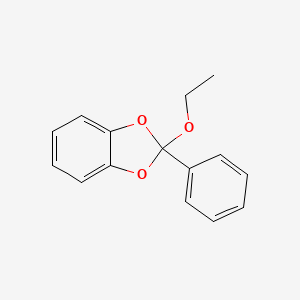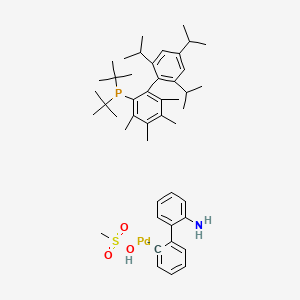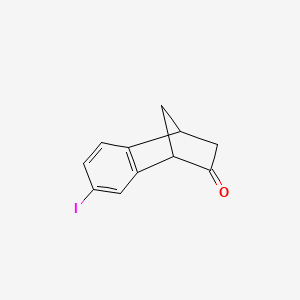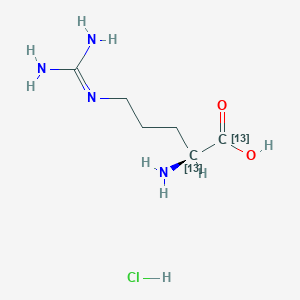
3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with a methyl group, a nitroethyl group, and two carboxylic acid groups. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid typically involves multi-step organic reactions. One common method starts with the nitration of a suitable pyrrole precursor, followed by the introduction of the nitroethyl group through a Michael addition reaction. The final steps involve the oxidation of intermediate compounds to introduce the carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form nitroacetic acid derivatives.
Reduction: The nitro group can be reduced to an amine, leading to the formation of aminoethyl derivatives.
Substitution: The methyl and nitroethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Nitroacetic acid derivatives.
Reduction: Aminoethyl derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-nitrovinyl)-1H-indole: Another compound with a nitroethyl group, but with an indole ring instead of a pyrrole ring.
4-(2-nitroethyl)-1H-pyrrole-2-carboxylic Acid: Similar structure but with only one carboxylic acid group.
Uniqueness
3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid is unique due to the presence of both a methyl group and two carboxylic acid groups on the pyrrole ring
Propriétés
Formule moléculaire |
C9H10N2O6 |
|---|---|
Poids moléculaire |
242.19 g/mol |
Nom IUPAC |
3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C9H10N2O6/c1-4-5(2-3-11(16)17)7(9(14)15)10-6(4)8(12)13/h10H,2-3H2,1H3,(H,12,13)(H,14,15) |
Clé InChI |
DBJSZXFEQIHQNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1CC[N+](=O)[O-])C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


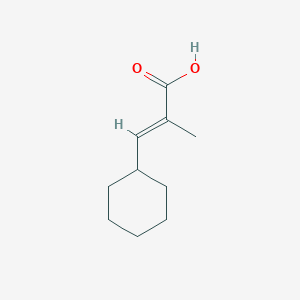
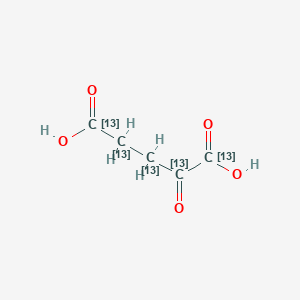
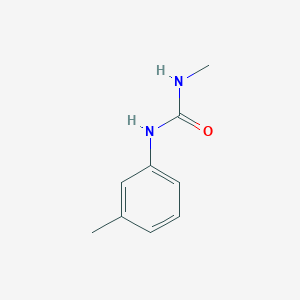

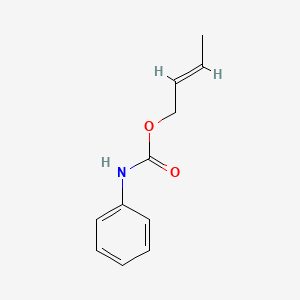

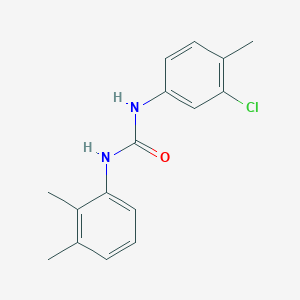
![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074873.png)

